3-Methyl-2-(piperidin-2-yl)pyridine

Catalog No.
S14136650
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(piperidin-2-yl)pyridine

Product Name

3-Methyl-2-(piperidin-2-yl)pyridine

IUPAC Name

3-methyl-2-piperidin-2-ylpyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3

InChI Key

BDLIUSYIVIULPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CCCCN2

3-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound characterized by its pyridine ring structure, which is substituted with a methyl group and a piperidine moiety. The molecular formula of this compound is C11H16N2C_{11}H_{16}N_{2}, and its molecular weight is approximately 192.26 g/mol. The compound features a nitrogen atom in the piperidine ring, contributing to its basicity and potential biological activity. The structure can be represented by the IUPAC name 3-methyl-2-(piperidin-2-yl)pyridine, and its canonical SMILES notation is CC1=C(N=CC=C1)C2CCCCN2 .

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of hydroxyl or carbonyl functional groups .
  • Reduction: Reduction processes may be performed using lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes derived from the compound back to alcohols .
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents by replacing leaving groups such as halides .

Research indicates that 3-Methyl-2-(piperidin-2-yl)pyridine exhibits significant biological activity. It may act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways. For instance, it has been noted for its potential effects on neurotransmitter systems, which could have implications in pharmacological applications related to neurodegenerative diseases or psychiatric disorders .

The synthesis of 3-Methyl-2-(piperidin-2-yl)pyridine typically involves several key steps:

  • Formation of the Pyridine Ring: This can be accomplished through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
  • Introduction of the Methyl Group: Methylation can be achieved using reagents like dimethyl sulfate or methyl iodide .
  • Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated pyridine intermediate .

3-Methyl-2-(piperidin-2-yl)pyridine has various applications in medicinal chemistry and drug development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting central nervous system disorders. Additionally, it may serve as an intermediate in synthesizing other complex organic compounds used in agrochemicals and materials science .

Studies on the interaction of 3-Methyl-2-(piperidin-2-yl)pyridine with biological targets have revealed its potential to modulate receptor activity and enzyme functions. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For example, investigations into its binding affinity to neurotransmitter receptors could provide insights into its role in modulating synaptic transmission .

Several compounds share structural similarities with 3-Methyl-2-(piperidin-2-yl)pyridine, including:

Compound NameMolecular FormulaUnique Features
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridineC13H18N2Contains a pyrrolidine ring instead of piperidine
2-Methyl-3-(2-piperidinyl)pyridineC11H16N2Different positional substitution on pyridine
Nicotine Related Compound GC10H14N2Similar piperidine structure but different substituents

These compounds exhibit varying biological activities and chemical properties due to differences in their substituents and ring structures. The unique combination of a methyl group at position three and a piperidinyl group at position two distinguishes 3-Methyl-2-(piperidin-2-yl)pyridine from others, potentially affecting its pharmacological profile .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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